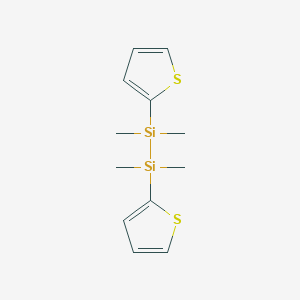

1,1,2,2-Tetramethyl-1,2-bis(thiophen-2-yl)disilane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

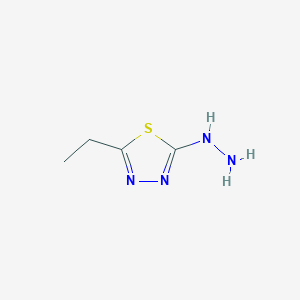

“1,1,2,2-Tetramethyl-1,2-bis(thiophen-2-yl)disilane” is a compound with the molecular formula C12H18S2Si2 . It is used in the field of organic semiconductors .

Synthesis Analysis

The synthesis of this compound involves metal-catalyzed diiodosilylation of aryl iodides . The lithium reagent derived from this disilane can be used to install a C-Si bond, which can be easily cleaved by Tamao-Fleming oxidation .Molecular Structure Analysis

The molecular structure of “1,1,2,2-Tetramethyl-1,2-bis(thiophen-2-yl)disilane” is characterized by two thiophene rings attached to a disilane moiety .Chemical Reactions Analysis

The compound is involved in reactions that affect its photophysical properties. The substituent adjacent to the disilane moiety affects the conformations and emission efficiencies of compounds in solution and in the solid state .Physical And Chemical Properties Analysis

The compound is a low melting solid . Its molecular weight is 282.58 .Applications De Recherche Scientifique

Field

Chemistry, specifically organic synthesis .

Application

Thiophene-based analogs are of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Method of Application

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Some typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .

Results

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

Safety And Hazards

Propriétés

IUPAC Name |

[dimethyl(thiophen-2-yl)silyl]-dimethyl-thiophen-2-ylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18S2Si2/c1-15(2,11-7-5-9-13-11)16(3,4)12-8-6-10-14-12/h5-10H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGYSQQKHYAVZEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1=CC=CS1)[Si](C)(C)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18S2Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90559618 |

Source

|

| Record name | 1,1,2,2-Tetramethyl-1,2-di(thiophen-2-yl)disilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DI(2-Thienyl)-1,1,2,2-tetramethyldisilane | |

CAS RN |

124733-24-0 |

Source

|

| Record name | 1,1,2,2-Tetramethyl-1,2-di(thiophen-2-yl)disilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(Chloroacetyl)phenyl]-N-methylformamide](/img/structure/B44533.png)